molecular formula C11H12F3NO2 B5860677 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 81654-47-9

2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B5860677
CAS RN: 81654-47-9
M. Wt: 247.21 g/mol
InChI Key: WRLCLLXPCZJIIH-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as TFEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. TFEA is a small molecule that has been shown to have various biological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This compound has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its small size, which allows it to easily penetrate cell membranes and reach its target. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the study of the mechanism of action of this compound, which may provide insights into the development of new drugs. Additionally, further research is needed to explore the potential neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound with various biological effects that make it a potential candidate for drug development. Its small size, ease of synthesis, and potential applications in cancer and inflammatory diseases make it an attractive target for further research. While there are still many unanswered questions about its mechanism of action and potential uses, this compound represents an exciting area of research in the field of pharmaceuticals.

Scientific Research Applications

2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have various biological effects, making it a promising candidate for drug development. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-9-4-2-8(3-5-9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLCLLXPCZJIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358302
Record name 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81654-47-9
Record name 2,2,2-Trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81654-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

32.2 ml (0.23 mol) of trifluoroacetic acid were added dropwise to a solution of 22.3 ml (0.15 mol) of 2-(4-methoxyphenyl)ethylamine and 24.7 ml (0.23 mol) of pyridine in 125 ml of absolute THF cooled to 5° C., and the resulting solution was stirred at RT for 3 h. The reaction solution was then poured onto 750 ml of ice, and the deposited precipitate was filtered off with suction and dried at 40° C. in a high vacuum. 36.3 g of the title compound were obtained as a beige solid.
Quantity
32.2 mL
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
750 mL
Type
reactant
Reaction Step Two

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